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molecular formula C10H10O3 B1294565 1,4-Benzodioxan-6-yl methyl ketone CAS No. 2879-20-1

1,4-Benzodioxan-6-yl methyl ketone

Cat. No. B1294565
M. Wt: 178.18 g/mol
InChI Key: HGVWMTAIIYNQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063234B2

Procedure details

The title compound was prepared starting from 2.00 g (11.22 mmol) of 1,4-benzodioxan-6-yl methyl ketone and 4.74 ml (22.45 mmol) of ethyl acetate in analogy to the synthesis of the compound from Example 90A. 2.52 g (84% of theory) of the title compound were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.74 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:13]=[CH:12][C:7]2[O:8][CH2:9][CH2:10][O:11][C:6]=2[CH:5]=1)=[O:3].[C:14]([O:17][CH2:18][CH3:19])(=[O:16])[CH3:15].ClC1C=CC(C(C2CC2)(O)CC(OCC)=O)=CC=1>>[O:8]1[C:7]2[CH:12]=[CH:13][C:4]([C:2]([OH:3])([CH3:1])[CH2:15][C:14]([O:17][CH2:18][CH3:19])=[O:16])=[CH:5][C:6]=2[O:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC(=O)C1=CC2=C(OCCO2)C=C1
Name
Quantity
4.74 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC(=O)OCC)(O)C1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)C(CC(=O)OCC)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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